
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- is a chemical compound known for its unique structure and properties It is a derivative of valeramide, where the amide group is substituted with a 3-(dimethylamino)propyl group and a 2-propyl group
準備方法
Synthetic Routes and Reaction Conditions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be synthesized through a series of chemical reactions. One common method involves the amidation reaction between valeric acid derivatives and 3-(dimethylamino)propylamine. The reaction is typically catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The reaction conditions include maintaining a temperature of around 70°C and using a stoichiometric amount of the reactants.
Industrial Production Methods
In industrial settings, the production of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as lead acetate or other metal-based catalysts can further enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as halides or amines; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism by which Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The 2-propyl group can enhance the compound’s hydrophobicity, affecting its solubility and membrane permeability .
類似化合物との比較
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be compared with other similar compounds such as:
N-(3-(dimethylamino)propyl)methacrylamide: Used in polymer synthesis and exhibits pH-responsive properties.
N-(3-(dimethylamino)propyl)acetamide: Known for its use as a sodium channel blocker and in the synthesis of polyurethane foams.
The uniqueness of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
3116-16-3 |
|---|---|
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2-propylpentanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-8-12(9-6-2)13(16)14-10-7-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
InChIキー |
GKILOXQZQVNGNL-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


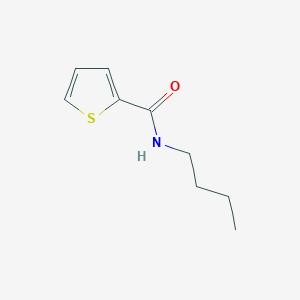
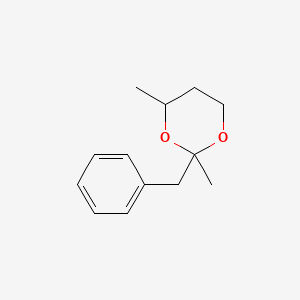
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
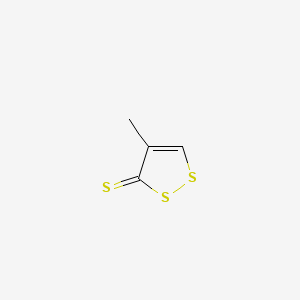
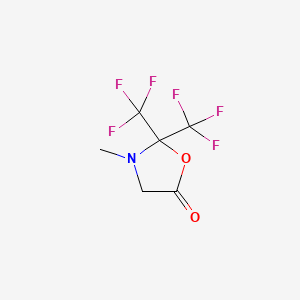
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
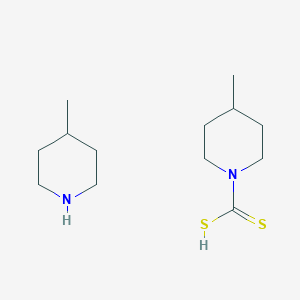


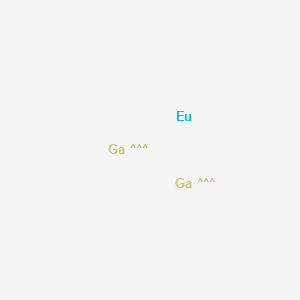
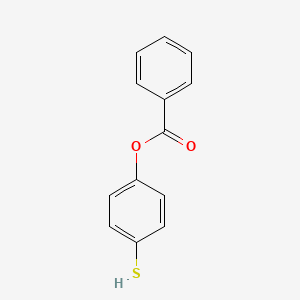
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

